molecular formula C12H16BrNO B1445356 [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol CAS No. 1296224-87-7

[1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol

Cat. No. B1445356
CAS RN: 1296224-87-7
M. Wt: 270.17 g/mol
InChI Key: XQNNBADOYYSJSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol” is a compound with the molecular formula C12H16BrNO . It is related to the class of compounds known as piperidones, which are of particular interest due to their unique biochemical properties .


Synthesis Analysis

Piperidones, including “[1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol”, are typically synthesized from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating . Various catalysts such as Ultrasound-Na2CO3, DIBAL-H, DABCO, NaHCO3, I2, BPH, Na/EtOH, K2CO3, TFA, TFSA, Et3N, Zn-Hg/HCl, Rh (acac) (C2H4)2, and NaOEt have been employed in these reactions .


Molecular Structure Analysis

The molecular structure of “[1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol” consists of a piperidine ring attached to a bromophenyl group and a methanol group . The exact mass of the compound is 269.04153 g/mol .


Physical And Chemical Properties Analysis

“[1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol” has a molecular weight of 270.17 g/mol . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds . The compound has a topological polar surface area of 23.5 Ų .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques and Crystal Structure : The compound [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol has been synthesized using various techniques, including condensation reactions and substitution reactions. These processes involve different solvents and bases, with the structural characterization typically achieved through spectroscopic techniques and X-ray crystallography. The crystal structure of similar compounds often reveals a chair conformation of the piperidine ring and a tetrahedral geometry around the sulfur atom, indicating significant stability and potential for further chemical modifications (Girish et al., 2008); (Karthik et al., 2021).

Applications in Drug Synthesis and Medicinal Chemistry

  • Antitubercular Activities : Certain derivatives of piperidin-4-yl methanol, including those with cyclopropyl and aryl methanones, have been studied for their antitubercular activities. These compounds showed significant inhibitory concentration against Mycobacterium tuberculosis, indicating their potential as antitubercular agents. For example, specific compounds showed a high percentage of killing intracellular bacilli and were effective against multiple drug-resistant strains (Bisht et al., 2010).

  • Anticancer Potential : Piperidine derivatives, including those related to [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol, have been synthesized and evaluated for their anticancer effects. Compounds with substitutions at the N-terminal of the piperidine ring demonstrated antiproliferative activity against human leukemia cells, highlighting their potential in cancer treatment (Vinaya et al., 2011).

Chemical and Physical Properties

  • Thermal and Optical Properties : The thermal properties of compounds structurally similar to [1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol have been studied. These studies provide insights into the stability and behavior of such compounds under various temperature conditions, which is crucial for their application in different environments (Karthik et al., 2021).

  • Adduct Formation and Intermolecular Interactions : The formation of adducts and the intermolecular interactions in similar compounds have been explored, particularly focusing on hydrogen bonding and pi interactions. Such studies are vital for understanding the reactivity and potential applications of these compounds in various chemical processes (Revathi et al., 2015).

  • Inhibition of Na+/K(+)-ATPase and Oncogene Activity : Certain bromo-phenyl piperidin methanone derivatives have shown the ability to inhibit Na+/K(+)-ATPase and Ras oncogene activity in cancer cells, suggesting a potential therapeutic application in oncology (Lefranc et al., 2013).

properties

IUPAC Name

[1-(4-bromophenyl)piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c13-11-1-3-12(4-2-11)14-7-5-10(9-15)6-8-14/h1-4,10,15H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQNNBADOYYSJSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol

Synthesis routes and methods

Procedure details

A mixture of 1-bromo-4-iodo-benzene (2.5 g, 8.8 mmol), piperdine-4-yl-methanol (2.0 g, 17.7 mmol), potassium phosphate (3.8 g, 17.7 mmol) and copper (I) iodide (3.8 g, 17.7 mmol) in N,N-dimethyl ethanolamine (8.4 mL) was heated to 55° C. for 48 hours. The mixture was allowed to cool to ambient temperature, water was added and the mixture was extracted with ether 2×. The combined organic extracts were washed with water 3×. The organic extract was dried over magnesium sulfate, filtered and concentrated to a crude residue. The residue was dissolved in methylene chloride and passed through a silica gel pad. The pad was eluted ethyl acetate/heptanes (3:7) to ethyl acetate/heptanes (6:4) and the filtrate was concentrated in vacuo to afford [1-(4-bromo-phenyl)-piperdin-4-yl]-methanol as a white solid. (2.4 g)
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
8.4 mL
Type
solvent
Reaction Step One
Quantity
3.8 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol
Reactant of Route 2
Reactant of Route 2
[1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol
Reactant of Route 3
Reactant of Route 3
[1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol
Reactant of Route 4
Reactant of Route 4
[1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol
Reactant of Route 5
Reactant of Route 5
[1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol
Reactant of Route 6
Reactant of Route 6
[1-(4-Bromo-phenyl)-piperidin-4-yl]-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.